Derivative Efficacy: 6-Aryl-4-Oxohexanoic Acid (IIe) Shows Superior In Vivo Anti-Inflammatory Activity vs. Fenbufen
A specific derivative of 4-oxohexanoic acid, 6-aryl-4-oxohexanoic acid (compound IIe), demonstrated superior in vivo anti-inflammatory efficacy when directly compared to the established NSAID fenbufen. This evidence supports the scaffold's potential in developing next-generation anti-inflammatory agents, differentiating it from less potent keto-acid building blocks [1].
| Evidence Dimension | In vivo anti-inflammatory activity |
|---|---|
| Target Compound Data | Compound IIe (a 6-aryl-4-oxohexanoic acid derivative) |
| Comparator Or Baseline | Fenbufen |
| Quantified Difference | Higher in vivo activity compared to fenbufen |
| Conditions | Carrageenan-induced rat paw edema model; both administered at a dose of 50 mg/kg. |
Why This Matters
This provides a quantifiable efficacy benchmark for derivatives of 4-oxohexanoic acid against a commercial NSAID, justifying its selection as a privileged scaffold in anti-inflammatory drug discovery programs.
- [1] Abouzid K, Frohberg P, Lehmann JK, Decker M. 6-aryl-4-oxohexanoic acids: synthesis, effects on eicosanoid biosynthesis, and anti-inflammatory in vivo-activities. Med Chem. 2007;3(5):433-8. View Source
